molecular formula C16H16N4OS B14191149 N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 917909-01-4

N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B14191149
CAS No.: 917909-01-4
M. Wt: 312.4 g/mol
InChI Key: XKHXAPHXJVRGIO-UHFFFAOYSA-N
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Description

N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[2,3-d]pyrimidine core substituted with a morpholin-4-yl group and a phenyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the 3-amino-thiophene-2-carboxamides with formic acid to afford the thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of commercially available starting materials and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as condensation reactions, chlorination, and nucleophilic substitution . The final product is purified using techniques such as crystallization or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized thienopyrimidine derivatives, while substitution reactions can produce a variety of substituted thienopyrimidine compounds .

Mechanism of Action

The mechanism of action of N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is an attractive drug target for tuberculosis treatment . The inhibition of this enzyme disrupts the energy metabolism of the bacteria, leading to its death. Additionally, the compound may interact with other enzymes and receptors, modulating their activity and leading to various biological effects .

Properties

CAS No.

917909-01-4

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

N-(2-morpholin-4-ylphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C16H16N4OS/c1-2-4-14(20-6-8-21-9-7-20)13(3-1)19-15-12-5-10-22-16(12)18-11-17-15/h1-5,10-11H,6-9H2,(H,17,18,19)

InChI Key

XKHXAPHXJVRGIO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC3=C4C=CSC4=NC=N3

Origin of Product

United States

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